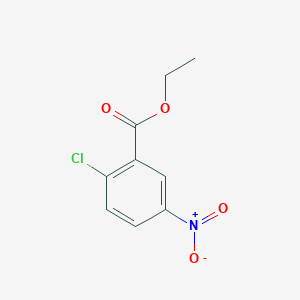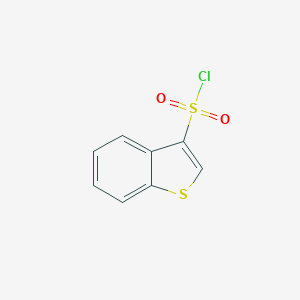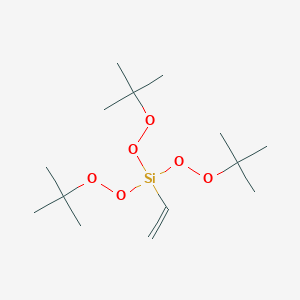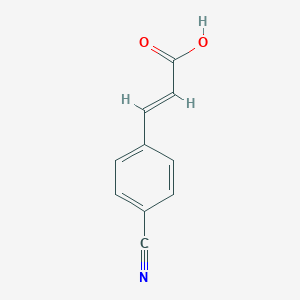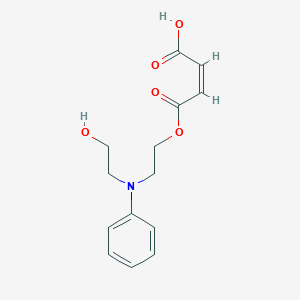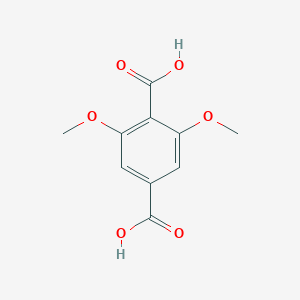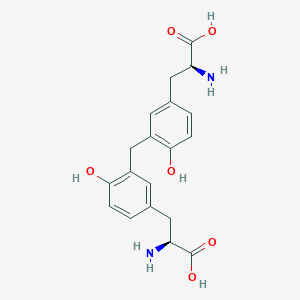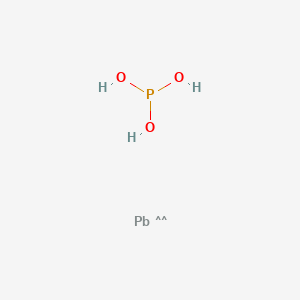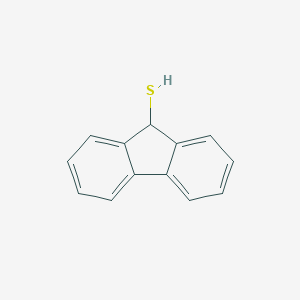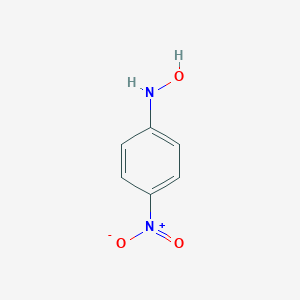
4-Nitrophenylhydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- It is administered topically as eye drops.
- Indications: Taflotan controls the progression of open-angle glaucoma and manages ocular hypertension either alone or in combination with other medications.
- Mechanism: It reduces intraocular pressure by increasing the outflow of aqueous fluid from the eyes .
Taflotan: (chemical name: Tafluprost) is a fluorinated analog of prostaglandin F2-alpha.
准备方法
合成路线: 塔弗洛司特是化学合成的。
反应条件: 具体的合成路线和反应条件是制药公司拥有的专有信息。
工业生产: 工业生产方法也是专有的,但它们可能涉及高效的合成工艺以生产高质量的塔弗洛司特。
化学反应分析
反应: 塔弗洛司特可能经历各种反应,包括氧化、还原和取代。
常见试剂和条件: 由于商业机密,这些细节尚未公开。
主要产物: 这些反应中形成的主要产物未公开。
科学研究应用
化学: 塔弗洛司特的化学性质和反应性使其成为研究前列腺素类似物的宝贵工具。
生物学: 研究人员探索其对眼部组织和细胞途径的影响。
医学: 眼科医生在临床上使用塔弗洛司特治疗青光眼和眼压升高。
工业: 制药公司开发和销售塔弗洛司特制剂。
作用机制
活性物质: 塔弗洛司特是一种前药,可转化为。
激动剂: 塔弗洛司特酸选择性激活前列腺素F受体。
效应: 它增加房水流出,从而降低眼压.
比较: 其他PGF2-α类似物,如拉坦前列素和曲伏前列素,也具有类似的作用机制。
相似化合物的比较
独特性: 塔弗洛司特的氟化和特定的化学结构使其与众不同。
类似化合物: 其他前列腺素类似物包括拉坦前列素、曲伏前列素和比马前列素。
属性
CAS 编号 |
16169-16-7 |
|---|---|
分子式 |
C6H6N2O3 |
分子量 |
154.12 g/mol |
IUPAC 名称 |
N-(4-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4,7,9H |
InChI 键 |
XXFXVCXUJCOLSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NO)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1NO)[N+](=O)[O-] |
Key on ui other cas no. |
16169-16-7 |
同义词 |
4-nitrophenylhydroxylamine para-nitrophenylhydroxylamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



